molecular formula C10H19NO2 B13242789 (2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid

Cat. No.: B13242789
M. Wt: 185.26 g/mol
InChI Key: CBYWTNCXGQTNFT-HACHORDNSA-N
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Description

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyl ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a cyclohexanone derivative followed by amination and subsequent carboxylation to introduce the amino and carboxyl groups, respectively. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods aim to improve yield, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-cyclohexylacetic acid: Similar structure but lacks the ethyl substitution on the cyclohexyl ring.

    (2S)-2-Amino-2-(2-methylcyclohexyl)acetic acid: Similar structure with a methyl group instead of an ethyl group.

    (2S)-2-Amino-2-(2-propylcyclohexyl)acetic acid: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group on the cyclohexyl ring in (2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-2-(2-ethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1

InChI Key

CBYWTNCXGQTNFT-HACHORDNSA-N

Isomeric SMILES

CCC1CCCCC1[C@@H](C(=O)O)N

Canonical SMILES

CCC1CCCCC1C(C(=O)O)N

Origin of Product

United States

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